N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group at position 4. The acetamide moiety is linked to a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects that may influence biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-12-4-5-14(9-15(12)19)21-17(24)11-25-18-7-6-16(22-23-18)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZUKUJZPUMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a fluorinated phenyl group, a pyridine ring, and a sulfanyl acetamide moiety. Its unique molecular configuration suggests diverse mechanisms of action, making it a candidate for further investigation in therapeutic applications.
Structure and Composition
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18FN5OS |
| Molecular Weight | 373.44 g/mol |
| InChI | InChI=1S/C19H18FN5OS/c1-3-9... |
The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, which may influence its bioavailability and interaction with biological targets.
This compound is believed to exert its biological effects through multiple pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
- Receptor Modulation : It could modulate the activity of various receptors, influencing downstream signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to enhance ROS levels in cancer cells, leading to apoptosis or cell cycle arrest .
Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, studies have reported that derivatives containing pyridine and triazole rings exhibit cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB 231 . The mechanism often involves the induction of oxidative stress, which is detrimental to cancer cells.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxicity of related compounds showed enhanced cellular levels of ROS in human cancer cell lines, correlating with increased cell death . This suggests that this compound may similarly induce cytotoxic effects.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine and triazole components can significantly affect the biological activity of these compounds. Such studies are crucial for optimizing the efficacy of this compound .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| LSOAPH2 (related pyridazine compound) | Anticancer | Induces ROS production |
| N-(4-methylphenyl) derivatives | Varies | Enzyme inhibition; receptor modulation |
| Pyridine-sulfonamide derivatives | Antimicrobial | Disruption of bacterial cell walls |
These comparisons highlight the potential versatility of this compound in various therapeutic contexts.
Comparison with Similar Compounds
Structural Features
The target compound shares a common sulfanyl acetamide backbone with analogs reported in Molecules (2012) but differs in its heterocyclic core. Key structural comparisons include:
Key Observations :
- Core Heterocycle : The pyridazine core in the target compound is electron-deficient compared to imidazo[2,1-b]thiazole in analogs, which may alter binding interactions with biological targets (e.g., kinases or receptors) .
- Fluorine Substituents : The 3-fluoro-4-methylphenyl group in the target compound resembles the 4-fluorobenzyl group in 5m, which enhances lipophilicity and metabolic stability .
- Pyridin-3-yl Group : Shared with compounds like 5l and 5m, this substituent may contribute to π-π stacking interactions in target binding pockets .
Implications for the Target Compound :
- The pyridazine core may modulate kinase inhibition efficacy compared to imidazo[2,1-b]thiazole-based compounds. For instance, 5l’s high potency against MDA-MB-231 is attributed to its 4-chlorophenyl and piperazine-linked pyridinyl groups . The target compound’s 3-fluoro-4-methylphenyl group could similarly enhance target affinity but require empirical validation.
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR) based on pyridazine and sulfanyl motifs .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
How can contradictory SAR data from different studies be resolved?
Advanced
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., 3-fluoro vs. 4-fluoro analogs) alter steric/electronic profiles .
- Assay conditions : Variances in cell lines (e.g., HepG2 vs. MCF-7) or enzymatic assays (IC₅₀ vs. Ki values) .
Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, in vitro cytotoxicity) and meta-analysis of crystallographic data .
What crystallographic methods characterize this compound’s solid-state structure?
Q. Advanced
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, achieving R-factor < 0.05 .
- Key parameters : Monoclinic system (P21/c), unit cell dimensions (e.g., a = 18.220 Å, β = 108.76°), and intramolecular N–H⋯N hydrogen bonds stabilizing conformation .
What is the role of the sulfanyl group in modulating biological activity?
Q. Advanced
- Thiol-disulfide exchange : Potential interaction with cysteine residues in enzymatic active sites (e.g., glutathione reductase) .
- Conformational rigidity : The S–C linkage restricts rotation, enhancing binding to hydrophobic pockets .
- Redox sensitivity : Sulfur’s susceptibility to oxidation may influence prodrug activation pathways .
How do kinetic and thermodynamic studies inform stability under physiological conditions?
Q. Advanced
- pH-dependent degradation : Monitor via UV-Vis spectroscopy (e.g., λmax shifts at pH 7.4 vs. 1.2) .
- Arrhenius analysis : Determine activation energy (Ea) for hydrolysis in buffer solutions .
- DSC/TGA : Thermal stability profiles (decomposition onset >200°C) .
What differences exist between solid-state (crystal) and solution-phase structures?
Q. Advanced
- Torsional angles : Pyridazine ring dihedral angles differ by 5–10° due to crystal packing vs. solvation effects .
- Hydrogen bonding : Intramolecular N–H⋯N bonds in crystals vs. solvent interactions (e.g., DMSO coordination) in solution .
- Dynamic NMR : Detect conformational exchange in solution (e.g., coalescence temperature studies) .
How can synergistic effects with other therapeutic agents be evaluated?
Q. Advanced
- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
- Proteomics : Identify pathway crosstalk (e.g., MAPK/STAT3) via LC-MS/MS after co-treatment .
- In vivo PK/PD : Co-administer with CYP450 inhibitors to assess metabolic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
